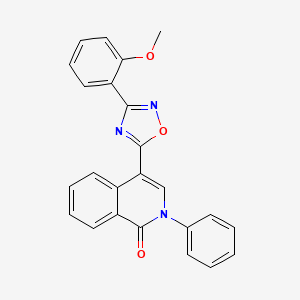
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is a complex organic compound characterized by its intricate molecular structure. This compound features a 2-methoxyphenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a 2-phenylisoquinolin-1(2H)-one moiety. The presence of multiple functional groups and aromatic rings makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one typically involves multiple steps, starting with the preparation of the 2-methoxyphenyl group. This group can be synthesized through the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted phenyl or isoquinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Research has shown that it can inhibit the growth of certain cancer cells and pathogens, making it a candidate for drug development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be used to develop new treatments for diseases such as cancer and infectious diseases.
Industry: In the industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique structure and reactivity make it valuable in the synthesis of active ingredients for various products.
Wirkmechanismus
The mechanism by which 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes, such as cell division or signal transduction, ultimately leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Isoquinolinone derivatives: These compounds share a similar core structure but differ in the substituents attached to the isoquinolinone ring.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but have different substituents on the ring.
Uniqueness: 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one is unique due to its combination of the 2-methoxyphenyl group and the oxadiazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-29-21-14-8-7-13-19(21)22-25-23(30-26-22)20-15-27(16-9-3-2-4-10-16)24(28)18-12-6-5-11-17(18)20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIPTOBSBZRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
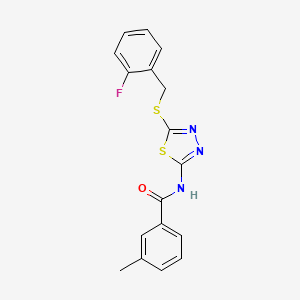
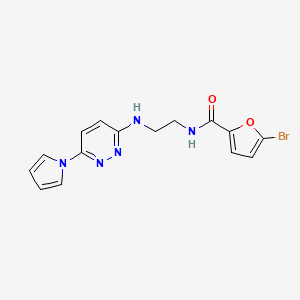
![2-methyl-4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B2995144.png)
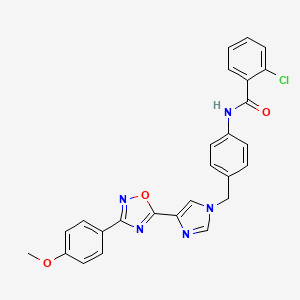
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2995146.png)
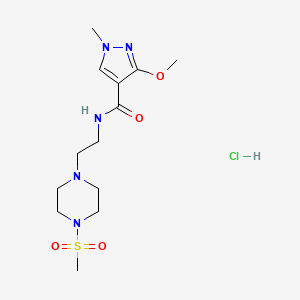
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)
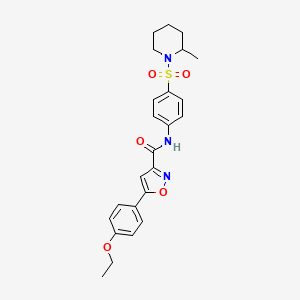
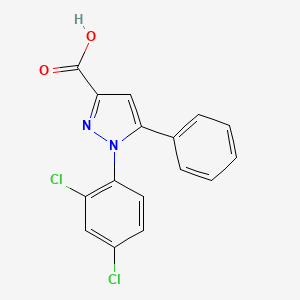
![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
